molecular formula C14H23NO B3064911 alpha-[1-(Butylmethylamino)ethyl]-benzyl alcohol CAS No. 25394-31-4

alpha-[1-(Butylmethylamino)ethyl]-benzyl alcohol

Cat. No.: B3064911
CAS No.: 25394-31-4
M. Wt: 221.34 g/mol
InChI Key: FJIKJFWKVKMDTN-UHFFFAOYSA-N
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Description

Alpha-[1-(Butylmethylamino)ethyl]-benzyl alcohol is a versatile chemical compound with a wide range of applications in various scientific fields. Its unique structure, characterized by the presence of a butylmethylamino group attached to an ethyl-benzyl alcohol backbone, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-[1-(Butylmethylamino)ethyl]-benzyl alcohol typically involves the reaction of benzylic organozinc reagents with amines and ethyl glyoxylate. This three-component reaction allows for the formation of the desired compound in good yields . The reaction conditions usually involve the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium, to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure the efficient and consistent production of the compound, meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

Alpha-[1-(Butylmethylamino)ethyl]-benzyl alcohol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butylmethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted benzyl alcohols. These products have their own unique applications in various fields.

Scientific Research Applications

Alpha-[1-(Butylmethylamino)ethyl]-benzyl alcohol is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of alpha-[1-(Butylmethylamino)ethyl]-benzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to alpha-[1-(Butylmethylamino)ethyl]-benzyl alcohol include:

Uniqueness

This compound is unique due to the presence of the butylmethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[butyl(methyl)amino]-1-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-4-5-11-15(3)12(2)14(16)13-9-7-6-8-10-13/h6-10,12,14,16H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIKJFWKVKMDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(C)C(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396460
Record name alpha-[1-(Butylmethylamino)ethyl]-benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25394-31-4
Record name alpha-[1-(Butylmethylamino)ethyl]-benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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